

An In-Depth Technical Guide to Yttrium Iodide (YI₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Yttrium iodide*

Cat. No.: *B081195*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Yttrium Iodide** (YI₃), a key inorganic compound with significant applications in materials science and potential relevance in the medical field. This document details its chemical and physical properties, outlines synthesis and purification protocols, and explores its primary applications, with a focus on its role in the development of scintillating materials and as a precursor for radiopharmaceuticals.

Core Properties of Yttrium Iodide

Yttrium Iodide is a binary inorganic salt composed of yttrium and iodine. It typically appears as colorless or white to light grey, hygroscopic crystals or flakes.^[1] Its fundamental identifiers and physicochemical properties are summarized below for quick reference.

Chemical Identity

Identifier	Value
Chemical Formula	YI ₃
IUPAC Name	Yttrium(III) iodide; Triiodoyttrium
CAS Number	13470-38-7
Molar Mass	469.619 g/mol

Physical and Chemical Properties

Property	Value
Appearance	Colorless, white, or light grey crystalline solid/flakes.
Melting Point	1,000 °C (1,273 K)
Boiling Point	1,310 °C (1,583 K)
Solubility	Soluble in water and ethanol. Insoluble in diethyl ether.
Crystal Structure	Bismuth(III) iodide (BiI_3) type
Hygroscopicity	Hygroscopic; sensitive to moisture.

Synthesis and Purification of Yttrium Iodide

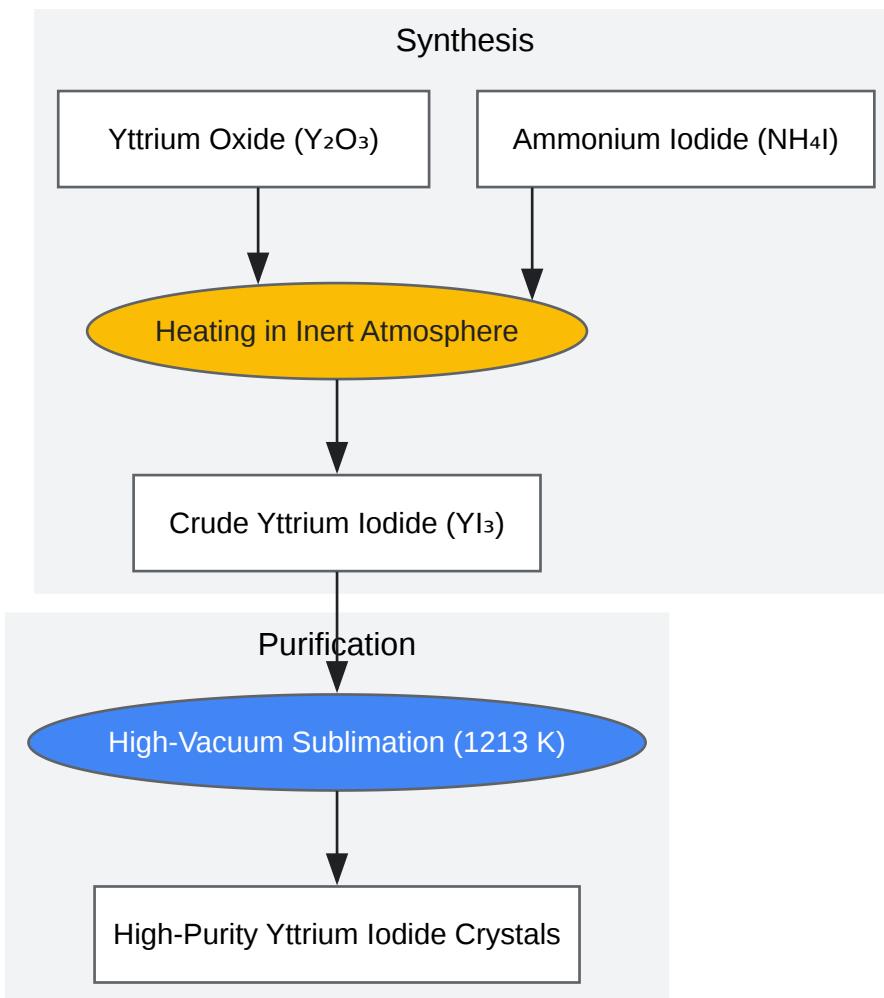
The synthesis of **Yttrium Iodide** can be achieved through several methods, primarily involving the reaction of yttrium metal or its oxide with an iodine source under specific conditions. Due to its hygroscopic nature, all synthesis and handling procedures should be conducted in an inert and dry atmosphere.

Experimental Protocols for Synthesis

Two common methods for the synthesis of **Yttrium Iodide** are:

- Direct Reaction of Elements: This method involves the direct combination of yttrium metal and iodine in an inert atmosphere at elevated temperatures. The balanced chemical equation for this reaction is: $2 \text{ Y} + 3 \text{ I}_2 \rightarrow 2 \text{ YI}_3$
- Reaction with Yttrium Oxide: A more common and often more practical approach involves the reaction of yttrium oxide (Y_2O_3) with a suitable iodinating agent.
 - Using Ammonium Iodide: Yttrium oxide is heated with ammonium iodide, leading to the formation of **Yttrium Iodide**, ammonia, and water vapor.^[1] $\text{Y}_2\text{O}_3 + 6 \text{ NH}_4\text{I} \rightarrow 2 \text{ YI}_3 + 6 \text{ NH}_3 + 3 \text{ H}_2\text{O}$

- Using Hydroiodic Acid: Yttrium oxide or yttrium hydroxide can be reacted with hydroiodic acid to yield **Yttrium Iodide** and water. $\text{Y}_2\text{O}_3 + 6 \text{ HI} \rightarrow 2 \text{ YI}_3 + 3 \text{ H}_2\text{O}$


Purification by High-Vacuum Sublimation

For applications requiring high-purity single crystals, such as in scintillators, the crude **Yttrium Iodide** product can be purified via high-vacuum sublimation. This process involves heating the crude material under a high vacuum, causing it to sublime and then deposit as purified crystals on a cooled surface.

- Experimental Conditions: Single crystals of YI_3 have been successfully obtained through high-vacuum sublimation at a temperature of 1213 K.

Below is a logical workflow for the synthesis and purification of high-purity **Yttrium Iodide**.

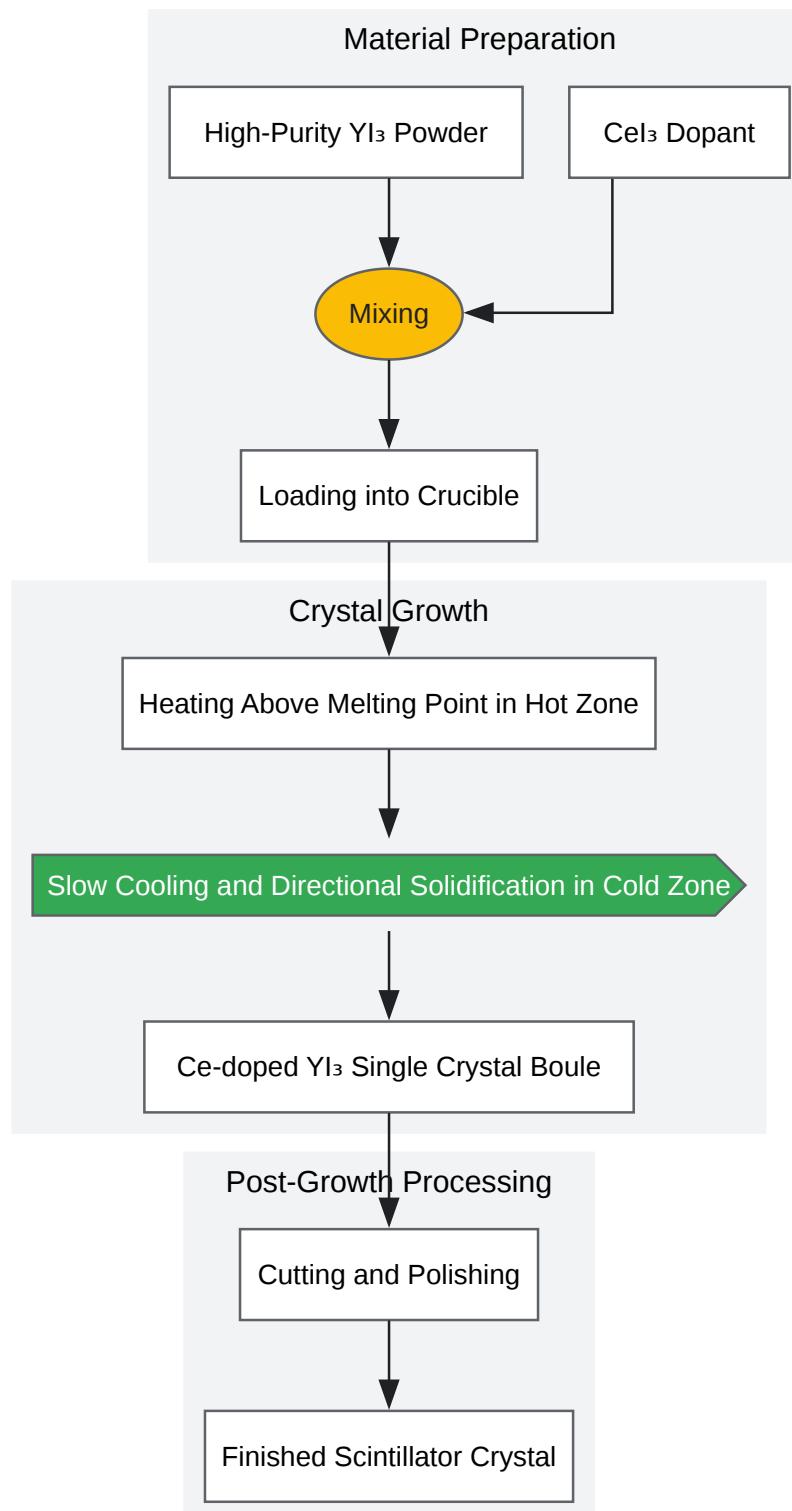
Workflow for Yttrium Iodide Synthesis and Purification

[Click to download full resolution via product page](#)

A diagram illustrating the synthesis of crude **Yttrium Iodide** and its subsequent purification.

Key Applications in Research and Development

Yttrium Iodide serves as a critical precursor material in several advanced technological fields, from superconducting materials to medical imaging and therapy.

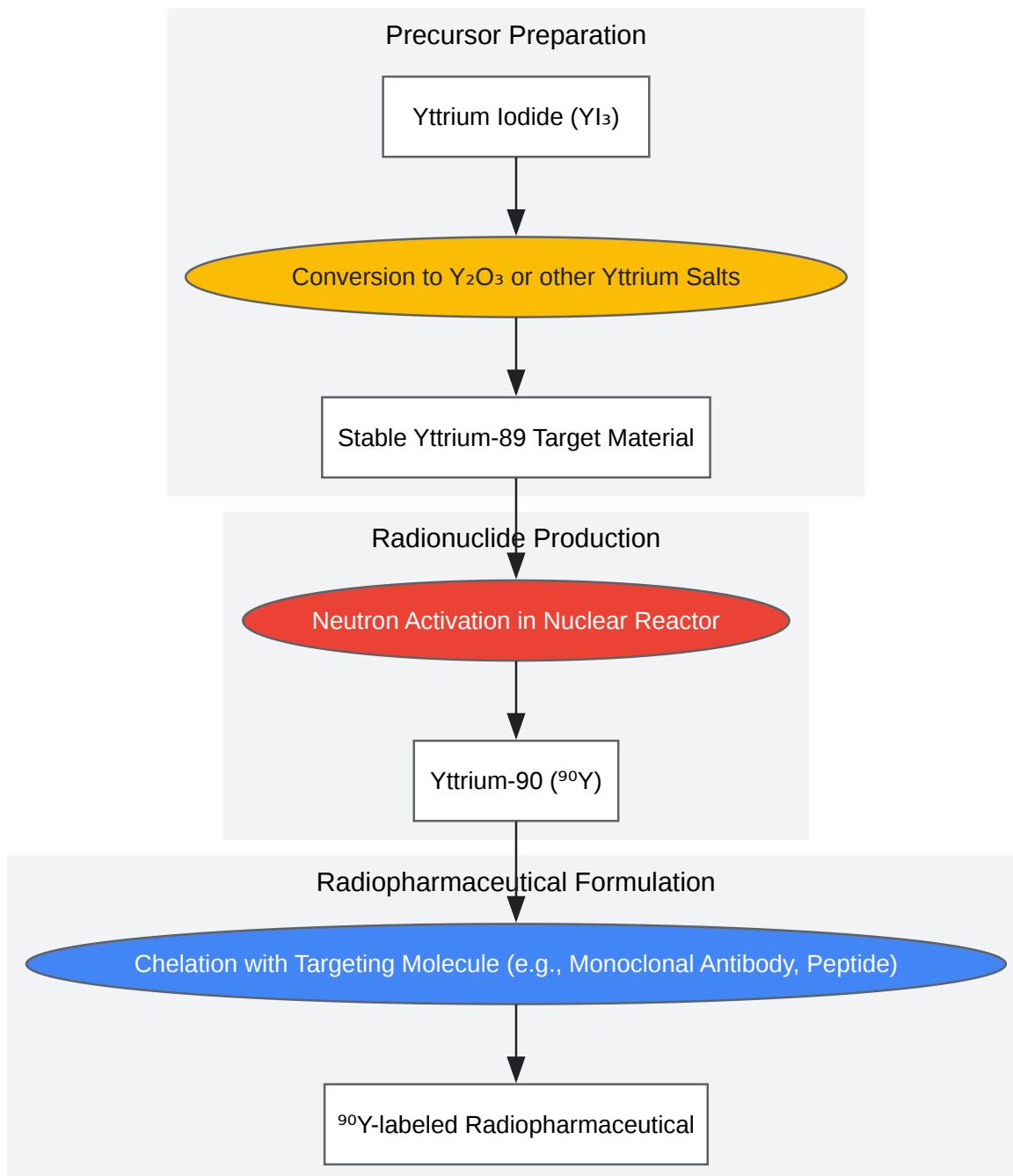

Scintillator Materials

One of the most promising applications of **Yttrium Iodide** is in the fabrication of scintillation detectors. When doped with an activator, such as Cerium (Ce³⁺), **Yttrium Iodide** crystals can exhibit excellent scintillation properties, meaning they emit light upon absorption of high-energy

radiation like X-rays and gamma rays. These Ce-doped YI_3 crystals are being explored as a new generation of scintillators for medical imaging (e.g., PET scanners) and radiation detection.

The production of these single crystals is typically achieved using the Bridgman-Stockbarger method. This technique involves the directional solidification of the molten material in a crucible with a controlled temperature gradient.

The general workflow for producing a Ce-doped **Yttrium Iodide** scintillator crystal is depicted below.


Bridgman Method for Ce-doped YI₃ Crystal Growth[Click to download full resolution via product page](#)

A schematic of the Bridgman method for growing Ce-doped **Yttrium Iodide** scintillator crystals.

Precursor for Radiopharmaceuticals

Yttrium-90 (^{90}Y) is a beta-emitting radioisotope with a half-life of 64.1 hours, widely used in radionuclide therapy for the treatment of various cancers, including liver cancer and lymphomas.^[2] While ^{90}Y is typically produced from the decay of Strontium-90 or by neutron activation of Yttrium-89, high-purity yttrium compounds are required as starting materials for these processes. **Yttrium Iodide** can serve as a precursor for the production of Yttrium-89 targets for neutron activation or for the synthesis of other yttrium compounds used in the formulation of ^{90}Y -based radiopharmaceuticals.

The general pathway from a stable yttrium precursor like YI_3 to a therapeutic radiopharmaceutical is outlined below.

Conceptual Workflow for ^{90}Y Radiopharmaceutical Production[Click to download full resolution via product page](#)

A conceptual pathway for producing ^{90}Y radiopharmaceuticals using a stable yttrium precursor.

Other Applications

- Superconducting Materials: **Yttrium Iodide** is used as a starting material for the low-temperature preparation of Yttrium Barium Copper Oxide (YBCO), a high-temperature superconductor.
- Catalysis: While not as common as other metal halides, yttrium compounds, in general, are explored for their catalytic properties in various organic reactions.

Safety and Handling

Yttrium Iodide is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. It is an irritant, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the material. Inhalation of dust should be avoided. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This guide provides a foundational understanding of **Yttrium Iodide** for professionals in research and drug development. Further in-depth investigation into specific protocols and applications is recommended for practical implementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Yttrium Iodide (YI₃)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081195#chemical-formula-and-cas-number-for-yttrium-iodide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com